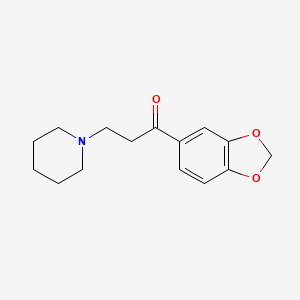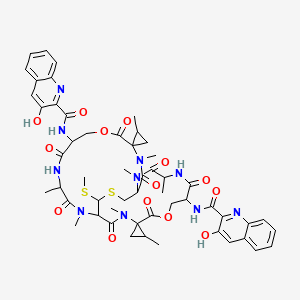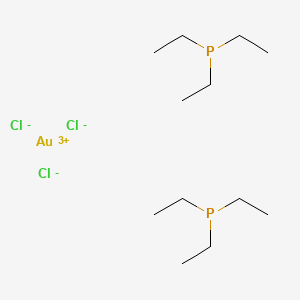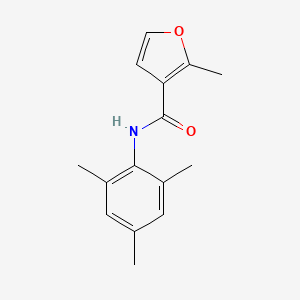
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide is an aromatic amide and a member of furans.
Aplicaciones Científicas De Investigación
Cyclopalladation and Chelate Formation
Research by Nonoyama and Nonoyama (1989) demonstrates the use of compounds similar to 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide in cyclopalladation. They prepared N,N-Dimethyl-2(or −3)-furancarboselenoamide and cyclopalladated it with lithium tetrachloropalladate to form a palladaselenaheterocycle, showcasing its potential in chelate formation with selenium and carbon as donor atoms (Nonoyama & Nonoyama, 1989).
Synthesis of Furan Derivatives
Yamagata et al. (2002) explored the synthesis of 3-Diaminomethylene-2(3H)-furanones using 2-amino-4,5-dihydro-3-furancarboxamides. This study highlights the reactivity of furancarboxamides in producing complex organic structures, pertinent to the realm of organic synthesis and medicinal chemistry (Yamagata et al., 2002).
Directed Lithiation and Regioselectivity
Barcock et al. (1994) investigated the directed lithiation properties of heteroaryl-2-imidates, a category to which 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide belongs. They discovered a distinct regioselectivity in these compounds, contributing significantly to the field of directed metalation and its synthetic applications (Barcock et al., 1994).
Synthetic Methodologies and Molecular Interactions
Further studies on similar compounds demonstrate various synthetic methodologies and their applications. For instance, Asaoka et al. (1979) explored the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters in the presence of Lewis acids, highlighting the diverse chemical reactivity of furan derivatives (Asaoka et al., 1979). Similarly, Shimizu et al. (1985) observed a thermal decomposition of dimethyl nitromalonate, leading to new synthetic methods relevant for furan compounds (Shimizu et al., 1985).
Propiedades
Nombre del producto |
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
2-methyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-9-7-10(2)14(11(3)8-9)16-15(17)13-5-6-18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Clave InChI |
LSIWXDPULIKEFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



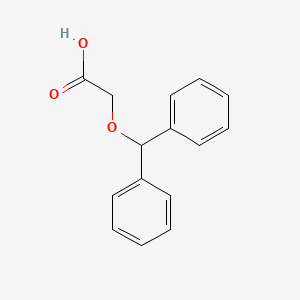
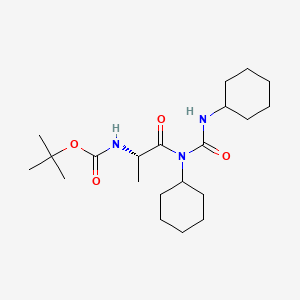
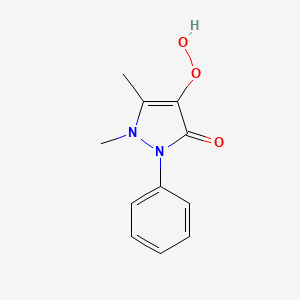
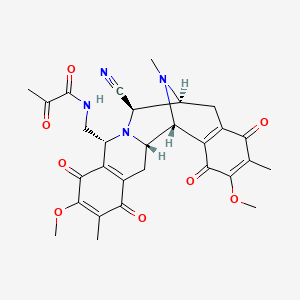
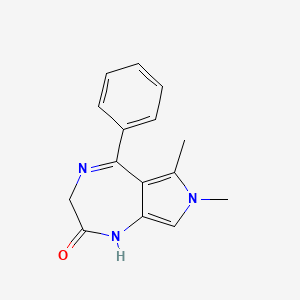
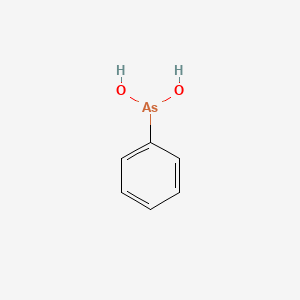
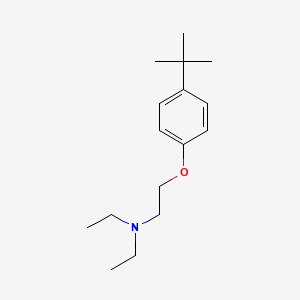
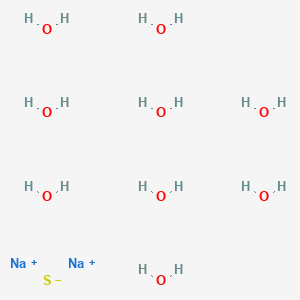
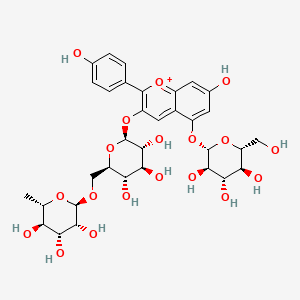
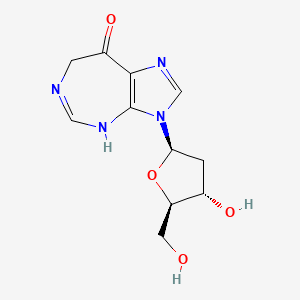
![3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one](/img/structure/B1208183.png)
